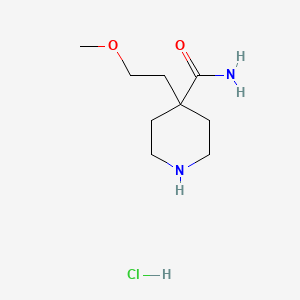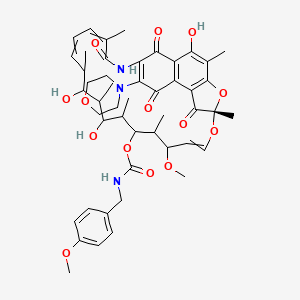
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity against a variety of bacterial pathogens. This compound is particularly notable for its modifications at the 25-O position, which enhance its activity and stability.
准备方法
The synthesis of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves several steps. The starting material, rifamycin S, undergoes a series of chemical reactions to introduce the 4-methoxybenzylaminocarbonyl and morpholino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
科学研究应用
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Researchers use this compound to investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound’s stability and activity make it a candidate for use in industrial applications where robust antibacterial agents are needed
作用机制
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition prevents the synthesis of essential proteins, leading to bacterial cell death. The compound binds to the RNA polymerase, blocking the elongation of the nascent RNA chain. This mechanism is similar to other rifamycin derivatives but is enhanced by the specific modifications present in this compound .
相似化合物的比较
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S can be compared with other rifamycin derivatives such as rifampicin and rifabutin. While all these compounds share a common mechanism of action, the specific modifications in this compound provide it with unique properties:
Rifampicin: Known for its use in treating tuberculosis, rifampicin has a different side chain structure, which affects its pharmacokinetics and spectrum of activity.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections, rifabutin has a different substitution pattern that influences its activity and resistance profile. The unique modifications in this compound enhance its stability and activity against resistant bacterial strains, making it a valuable addition to the rifamycin family
属性
分子式 |
C48H59N3O14 |
|---|---|
分子量 |
902.0 g/mol |
IUPAC 名称 |
[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/t24?,26?,27?,28?,32?,38?,39?,43?,48-/m0/s1 |
InChI 键 |
OUBWRCCFIGIRAL-ZIAKDQINSA-N |
手性 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


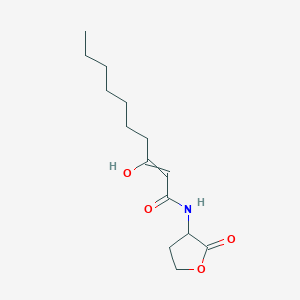
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
![(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
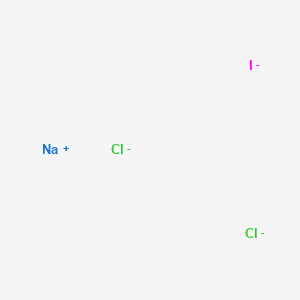
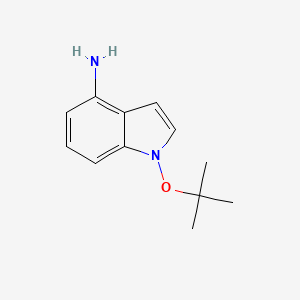
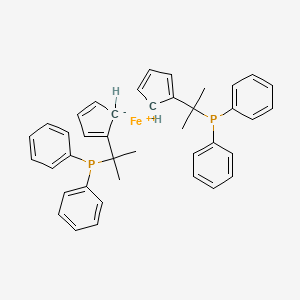
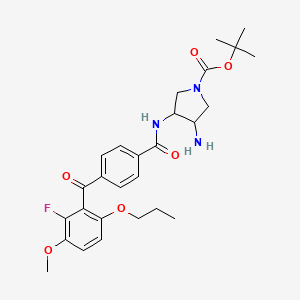
![N-[(2S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B14785491.png)
![[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone](/img/structure/B14785493.png)
![5,14,23-tribromo-9,18,27-trihexyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene](/img/structure/B14785502.png)
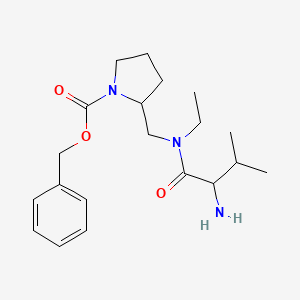
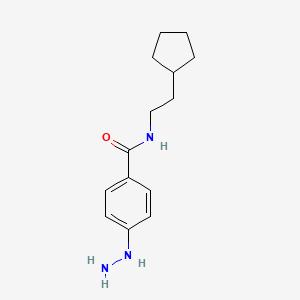
![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)
